"4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" CAS number
"4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid" CAS number
An In-depth Technical Guide to 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
Authored by: A Senior Application Scientist
Introduction
4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, a substituted thiophene derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a reactive thiophene ring, a ketone, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, an analysis of its chemical reactivity, potential applications, and essential safety and handling procedures. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a compound is crucial for its application in research and development. The key identification and physicochemical parameters for 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid are summarized below.
Chemical Identifiers
| Parameter | Value |
| CAS Number | 22988-52-9[1] |
| IUPAC Name | 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid[1] |
| Molecular Formula | C₉H₁₀O₃S[1][2] |
| Molecular Weight | 198.24 g/mol [1] |
| Synonyms | 4-(5-Methyl-thiophen-2-yl)-4-oxo-butyric acid, 4-(5-Methyl-2-thienyl)-4-oxobutyric acid, 2-Thiophenebutanoic acid, 5-methyl-gamma-oxo-[1] |
| InChI | InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12)[1] |
| SMILES | CC1=CC=C(S1)C(=O)CCC(=O)O[1] |
Physicochemical Data
The physicochemical properties of this compound influence its solubility, membrane permeability, and interactions with biological systems.
| Property | Value | Significance |
| Topological Polar Surface Area | 82.6 Ų[1] | Indicates potential for hydrogen bonding, influencing solubility and interactions with biological targets. |
| XLogP3-AA | 1.5[1] | Suggests a balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates to ensure adequate membrane permeability and solubility.[1] |
Structural Features
The molecule's functionality is dictated by its three primary components: a 5-methylthiophene ring, a ketone group, and a carboxylic acid group.[1] The thiophene ring provides aromaticity and is susceptible to electrophilic substitution.[1] The ketone and carboxylic acid functionalities offer sites for nucleophilic attack and hydrogen bonding, respectively.[1]
Figure 1: Chemical structure of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid.
Synthesis and Mechanistic Insights
The synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. A similar methodology is employed for the synthesis of related compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid.[3]
Proposed Synthetic Workflow
The reaction involves the acylation of 2-methylthiophene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Figure 2: Proposed workflow for the synthesis of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid.
Detailed Experimental Protocol
Materials:
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2-Methylthiophene
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Ice
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Concentrated hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Add succinic anhydride to the suspension and stir for 15 minutes.
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Slowly add a solution of 2-methylthiophene in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield pure 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of succinic anhydride with aluminum chloride. The electron-rich 5-position of the 2-methylthiophene ring then acts as a nucleophile, attacking the acylium ion. The methyl group at the 2-position is an activating group, directing the electrophilic substitution to the adjacent C5 position. The subsequent work-up with acid protonates the resulting carboxylate to yield the final carboxylic acid product.
Chemical Reactivity and Functional Group Analysis
The chemical behavior of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid is governed by its three distinct functional groups:
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Thiophene Ring: As an electron-rich aromatic heterocycle, it can undergo further electrophilic aromatic substitution reactions. The existing substituents will direct the position of any new functional groups.
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Ketone Group: This group is susceptible to nucleophilic addition reactions, allowing for the introduction of a wide range of substituents or reduction to a secondary alcohol.
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Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, and conversion to an acid chloride, providing a handle for further derivatization.
This trifunctional nature makes it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.
Potential Applications and Research Directions
While specific applications for 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid are not extensively documented in the available literature, its structural motifs are present in various biologically active compounds.
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Medicinal Chemistry: Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural similarity to compounds like 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid, a known STING (stimulator of interferon genes) agonist with potential antitumor and antiviral effects, suggests that derivatives of the title compound could be explored for immunomodulatory activities.[4]
-
Materials Science: The aromatic and polar nature of this molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable chemical modification.
Further research into the derivatization of its functional groups could lead to the discovery of novel compounds with valuable therapeutic or material properties.
Safety and Handling
Based on available safety data, 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid is classified with the GHS07 pictogram, indicating that it can cause irritation.[1]
Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6]
Conclusion
4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid is a versatile heterocyclic compound with a rich chemical functionality that makes it an attractive starting material for the synthesis of a wide array of more complex molecules. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactivity of its thiophene, ketone, and carboxylic acid moieties, provides numerous opportunities for derivatization. While its direct applications are still emerging, the precedence of structurally similar compounds in medicinal chemistry suggests that it is a promising scaffold for the development of novel therapeutic agents. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure its safe handling and use in a research setting.
References
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]
Sources
- 1. 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid (22988-52-9) for sale [vulcanchem.com]
- 2. 4-(5-methylthiophen-2-yl)-4-oxobutanoic acid [chemicalbook.com]
- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 4. Buy 4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid | 129425-81-6 [smolecule.com]
- 5. aksci.com [aksci.com]
- 6. biosynth.com [biosynth.com]
